
4-氨基吲哚-3-羧酸
描述
4-Aminoindole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminoindole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoindole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草活性
4-氨基吲哚-3-羧酸: 衍生物因其作为除草剂的潜力而被探索。 这些化合物可以作为生长素受体蛋白 TIR1 的拮抗剂,而 TIR1 对植物生长调节至关重要 。通过抑制该受体,这些衍生物可以有效控制杂草生长,从而有助于作物保护和粮食安全。
抗病毒剂
吲哚衍生物,包括具有 4-氨基吲哚核心的衍生物,已显示出作为抗病毒剂的潜力。 据报道,它们对各种病毒(包括甲型流感病毒和柯萨奇病毒 B4)表现出抑制活性 。开发此类化合物对于抗击病毒性疾病至关重要。
抗 HIV 活性
吲哚衍生物的结构灵活性允许合成具有抗 HIV 特性的化合物。 4-氨基吲哚的特定衍生物已被合成并筛选其在急性感染细胞中抑制 HIV-1 和 HIV-2 株复制的能力 。这代表着朝着治疗 HIV/AIDS 的新方法迈出的重要一步。
抗癌特性
吲哚化合物由于其与生物系统的相互作用,与抗癌活性有关。 4-氨基吲哚衍生物以高亲和力与多种受体结合的能力使它们在设计新的抗癌药物方面具有价值 。
农业应用
除了除草活性外,4-氨基吲哚衍生物可用于通过模拟天然植物激素来调节植物生长。 这种应用对于提高作物产量和可持续管理农业生态系统具有重要意义 。
有机合成
4-氨基吲哚-3-羧酸作为有机合成中的构建块。 其衍生物在各种合成途径中普遍存在,并且对于开发新的药物化合物至关重要,反映了其在化学合成中的多功能性 。
作用机制
Target of Action
4-Aminoindole-3-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors These receptors are often proteins or enzymes that play crucial roles in various biological processes
Biochemical Pathways
Indole derivatives, including 4-Aminoindole-3-carboxylic acid, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a range of downstream effects.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
4-Aminoindole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of indole derivatives, such as tryptophan synthase. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which facilitate the catalytic activity of the enzymes. Additionally, 4-Aminoindole-3-carboxylic acid can act as a substrate for certain enzymes, leading to the production of biologically active compounds .
Cellular Effects
The effects of 4-Aminoindole-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Aminoindole-3-carboxylic acid has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. It also impacts the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 4-Aminoindole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, 4-Aminoindole-3-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the upregulation or downregulation of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of 4-Aminoindole-3-carboxylic acid over time in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, but it can undergo degradation over prolonged periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, continuous exposure to 4-Aminoindole-3-carboxylic acid can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic potential .
Dosage Effects in Animal Models
The effects of 4-Aminoindole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Aminoindole-3-carboxylic acid exerts its optimal effects without causing harm .
Metabolic Pathways
4-Aminoindole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the production of metabolites that may have distinct biological activities. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, it can alter the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-Aminoindole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 4-Aminoindole-3-carboxylic acid can be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 4-Aminoindole-3-carboxylic acid is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it influences mitochondrial function and energy production. The specific localization of 4-Aminoindole-3-carboxylic acid within cells can significantly impact its biochemical and cellular effects .
属性
IUPAC Name |
4-amino-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDGZZOFNGYZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



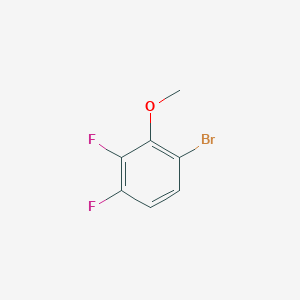
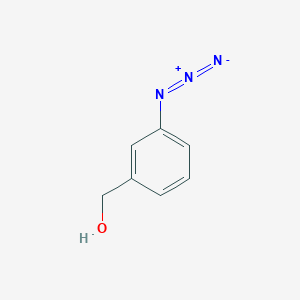

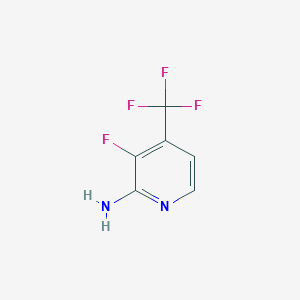
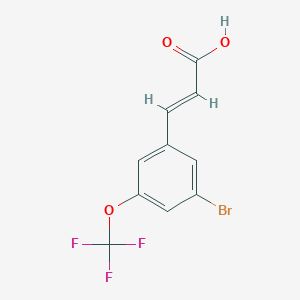
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B1526936.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid](/img/structure/B1526938.png)
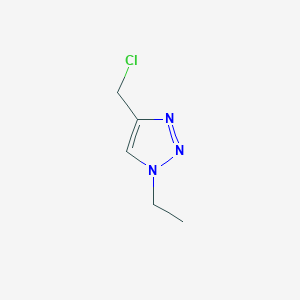

![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)


![5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid](/img/structure/B1526952.png)
